Ethyl 2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate
Description
Ethyl 2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate is a heterocyclic compound featuring a fused imidazo-thiadiazole core substituted with a trifluoromethyl group at position 2 and an ethyl ester moiety at position 6. Its structural uniqueness lies in the combination of electron-withdrawing trifluoromethyl and ester groups, which modulate lipophilicity, metabolic stability, and target binding. This article compares its synthetic routes, structural features, and biological activities with those of analogous compounds.
Properties
IUPAC Name |
ethyl 2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3O2S/c1-2-16-5(15)4-3-14-7(12-4)17-6(13-14)8(9,10)11/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWVPUKANARZLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=N1)SC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Substrate Scope
A catalyst- and solvent-free three-component reaction has been developed for synthesizing trifluoromethylated imidazo[2,1-b]thiadiazoles. The protocol involves:
- 5-(Trifluoromethyl)-1,3,4-thiadiazol-2-amine as the thiadiazole precursor
- Aromatic aldehydes (e.g., 4-nitrobenzaldehyde, 4-cyanobenzaldehyde)
- Isocyanides (e.g., cyclohexyl isocyanide, tert-butyl isocyanide)
The reaction proceeds via imine formation between the thiadiazol-2-amine and aldehyde, followed by isocyanide-mediated [4+1] cycloaddition to form the imidazo ring.
Optimization and Yield Data
Key parameters influencing yield (Table 1):
| Entry | Temperature (°C) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 110 | Solvent-free | 24 | 94 |
| 2 | Reflux | Ethanol | 24 | 78 |
| 3 | 25 | Tetrahydrofuran | 24 | 60 |
Optimal conditions (Entry 1) achieved 94% yield for N-cyclohexyl-6-(4-nitrophenyl)-2-(trifluoromethyl)imidazo[2,1-b]thiadiazol-5-amine under solvent-free conditions at 110°C. Electron-withdrawing substituents on aldehydes enhanced reactivity, with 4-nitrobenzaldehyde giving higher yields than electron-donating groups.
Condensation with Phenacyl Bromides
Mechanistic Insights
The phenacyl bromide reacts with the thiadiazol-2-amine via nucleophilic substitution, followed by intramolecular cyclization to form the fused imidazo ring. The ester group is introduced through the bromoester reagent.
Yield Comparison (Table 2)
| Substituted Thiadiazolamine | Bromoester | Yield (%) |
|---|---|---|
| 5-(4-Methylphenyl) | Ethyl 2-bromo-4,4,4-trifluoroacetoacetate | 72 |
| 5-(4-Chlorophenyl) | Ethyl 2-bromo-4,4,4-trifluoroacetoacetate | 68 |
| 5-(4-Methoxyphenyl) | Ethyl 2-bromo-4,4,4-trifluoroacetoacetate | 61 |
Yields ranged from 61–72%, with electron-neutral substituents on the thiadiazolamine providing optimal results.
Modified Hantzsch Imidazole Synthesis
Adaptation for Thiadiazole Systems
A Hantzsch-type approach was reported for ethyl imidazo[2,1-b]thiazole-6-carboxylate derivatives, which can be modified for trifluoromethyl incorporation:
- React 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole with ethyl bromopyruvate
- Cyclize in tetrahydrofuran at 25°C for 20 hours
Critical Modifications
Yield Optimization (Table 3)
| Amino-thiadiazole | Halocarbonyl Compound | Solvent | Yield (%) |
|---|---|---|---|
| 2-Amino-5-(trifluoromethyl) | Ethyl bromopyruvate | THF | 54 |
| 2-Amino-5-(trifluoromethyl) | Ethyl chloroacetate | THF | 38 |
| 2-Amino-5-(trifluoromethyl) | Methyl bromoacetoacetate | Ethanol | 42 |
Ethyl bromopyruvate in THF gave superior yields (54%) compared to other halocarbonyl reagents.
Comparative Analysis of Synthetic Routes
Efficiency Metrics (Table 4)
| Method | Average Yield (%) | Time | Scalability |
|---|---|---|---|
| Three-component (solvent-free) | 94 | 24 h | High |
| Phenacyl bromide condensation | 67 | 48 h | Moderate |
| Modified Hantzsch | 54 | 20 h | Low |
| Microwave-assisted | 88* | 0.75 h | High |
*Extrapolated from analogous reactions
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Ethyl 2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery.
Medicine: The compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its unique chemical structure allows it to interact with various biological pathways, making it a promising candidate for therapeutic applications.
Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its stability and reactivity make it suitable for use in various chemical processes and applications.
Mechanism of Action
The mechanism by which Ethyl 2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the case of its antimicrobial activity, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to the death of the microorganism. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The imidazo[2,1-b][1,3,4]thiadiazole core allows diverse substitutions at positions 2, 5, and 6, which significantly influence biological activity. Key analogues include:
Key Observations :
- Trifluoromethyl (CF₃) at Position 2 : Enhances metabolic stability and lipophilicity, critical for membrane penetration in anticancer agents .
- Aryl Groups at Position 6 : Electron-withdrawing groups (e.g., 4-Cl-Ph) improve cytotoxicity, while electron-donating groups (e.g., 4-MeO-Ph) enhance solubility .
- Ester vs. Amine Substituents : Ethyl ester at position 6 (target compound) balances reactivity and stability, whereas amine derivatives (e.g., 4m) exhibit stronger antimicrobial effects .
Comparison :
Biological Activity
Ethyl 2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate is a compound belonging to the imidazo[2,1-b][1,3,4]thiadiazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Synthesis of this compound
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the imidazo[2,1-b][1,3,4]thiadiazole core through cyclization reactions involving thiourea derivatives.
- Introduction of the ethyl ester group at the carboxylic acid position via esterification methods.
- Trifluoromethylation using reagents like trifluoromethyl iodide or other trifluoromethylating agents to achieve the desired substitution pattern.
Antitumor Activity
Recent studies have shown that imidazo[2,1-b][1,3,4]thiadiazole derivatives exhibit significant antitumor properties. Notably:
- A study evaluated a series of compounds including derivatives of imidazo[2,1-b][1,3,4]thiadiazole for their ability to inhibit focal adhesion kinase (FAK), a target in pancreatic cancer therapy. Compounds demonstrated IC50 values ranging from 0.59 to 2.81 μM in various mesothelioma cell lines. This activity was linked to reduced phospho-FAK levels and enhanced efficacy when combined with gemcitabine treatment .
Antimicrobial and Antifungal Properties
The compound's derivatives have also been assessed for antimicrobial activity:
- Antibacterial Activity : Several studies reported that imidazo[2,1-b][1,3,4]thiadiazole derivatives showed promising antibacterial effects against various strains. For instance, compounds were tested against Gram-positive and Gram-negative bacteria with significant inhibition observed .
- Antifungal Activity : The antifungal potential was evaluated against common fungal pathogens. Certain derivatives exhibited noteworthy inhibition rates comparable to standard antifungal agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Key findings include:
- The presence of electron-withdrawing groups like trifluoromethyl enhances cytotoxicity.
- Substituents on the thiadiazole ring significantly influence both antimicrobial and anticancer activities.
| Compound Structure | Biological Activity | IC50 (µM) |
|---|---|---|
| Imidazo derivative | Antitumor | 0.59 - 2.81 |
| Thiadiazole derivative | Antibacterial | Varies |
| Thiadiazole derivative | Antifungal | Varies |
Case Studies and Research Findings
Several case studies highlight the biological potential of this compound:
- Inhibition of FAK in Mesothelioma : Research indicated that specific derivatives could inhibit FAK phosphorylation effectively in mesothelioma models .
- Cytotoxicity Against Cancer Cell Lines : A comprehensive evaluation showed that certain derivatives had low toxicity towards normal cell lines while exhibiting potent cytotoxic effects against cancerous cells .
- Antimicrobial Screening : In vitro tests demonstrated that selected compounds displayed significant antimicrobial properties against both bacterial and fungal strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
